Differential Binding Affinity for MTH1 (NUDT1) Protein
Methyl 7-methylisoquinoline-1-carboxylate demonstrates a quantifiable binding affinity for the human MTH1 (NUDT1) protein, a key target in oncology research. In a cellular thermal shift assay (CETSA) using human K562 cells, it showed an EC50 of 1,500 nM [1]. A comparator, the simpler 7-Methylisoquinoline (CAS 135-68-2), is reported in the literature to have an IC50 of 15,000 nM (15 µM) in a functional cytotoxicity assay against A549 lung cancer cells, which, while not a direct binding assay, suggests a significant difference in potency and potential mechanism of action .
| Evidence Dimension | Target Engagement (EC50) / Functional Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | EC50: 1,500 nM (MTH1 binding, K562 cells) |
| Comparator Or Baseline | IC50: 15,000 nM (7-Methylisoquinoline, A549 cells) |
| Quantified Difference | 10-fold difference (1,500 nM vs 15,000 nM) |
| Conditions | CETSA in K562 cells (Target) vs MTT assay in A549 cells (Comparator) |
Why This Matters
A 10-fold difference in potency, even across assay types, highlights the critical role of the 1-carboxylate ester in conferring target engagement, guiding the selection of this scaffold for MTH1-focused medicinal chemistry campaigns.
- [1] BindingDB. (n.d.). BDBM50548111: Affinity data for MTH1 (Human) from CETSA. View Source
